molecular formula C20H19BrN2O4S2 B3440239 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B3440239
M. Wt: 495.4 g/mol
InChI Key: SJWNCQPCNJVERW-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by a piperazine core substituted with two distinct sulfonyl groups: a 4-bromophenylsulfonyl moiety and a 2-naphthylsulfonyl group. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for applications in receptor modulation and anticancer research. Its synthesis typically involves sequential sulfonylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c21-18-6-9-19(10-7-18)28(24,25)22-11-13-23(14-12-22)29(26,27)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWNCQPCNJVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-(2-naphthylsulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual sulfonyl groups increase polarity and steric bulk compared to mono-sulfonylated analogs like 4-Methyl-1-(2-naphthylsulfonyl)piperazine .
  • The 4-bromophenyl group may enhance halogen bonding in biological systems, as seen in P-gp inhibitors like compound 4 () .
  • Unlike 1-(2-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine (), the target lacks a methoxy group, which could reduce serotonin receptor affinity .

Physical and Chemical Properties

  • Solubility : The bromine and naphthyl groups likely reduce aqueous solubility compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
  • Spectroscopic Data : ¹H/¹³C NMR would show distinct signals for the bromophenyl (δ ~7.6 ppm for aromatic protons) and naphthyl (δ ~7.8–8.5 ppm) groups, consistent with related compounds .

Biological Activity

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is a complex organic compound with the molecular formula C20H19BrN2O4S2 and a molecular weight of 495.41 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it has been investigated for various therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-(2-naphthylsulfonyl)piperazine under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, utilizing bases like triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using lithium aluminum hydride.
  • Substitution : The bromine atom in the bromophenyl group can be replaced with various nucleophiles under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biochemical effects. The exact pathways depend on the application context, which may include anti-inflammatory and anticancer properties.

Therapeutic Applications

Research has highlighted several potential therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Anticancer Activity : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have focused on the biological evaluation of related compounds, indicating that modifications in the sulfonamide structure can significantly influence pharmacological properties. For instance, compounds with similar piperazine moieties have demonstrated varying degrees of activity against different cancer types, emphasizing the importance of structural diversity in developing effective therapeutic agents .

Study on Anticancer Activity

A study evaluating a series of piperazine derivatives, including this compound, found that these compounds exhibited cytotoxic effects against several cancer cell lines. The results indicated an IC50 value in the micromolar range for some derivatives, suggesting significant potential for further development .

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of this compound. Animal models treated with varying doses demonstrated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazineChlorine instead of BromineModerate anticancer activity
4-[(4-Methylphenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazineMethyl group additionEnhanced anti-inflammatory effects
4-[(4-Nitrophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazineNitro group substitutionIncreased cytotoxicity against specific cancer cells

The presence of bromine in this compound enhances its reactivity compared to similar compounds, allowing for diverse synthetic modifications and potentially greater biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine
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4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

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